molecular formula C12H6Br4ClI B1514510 Bis(2,4-dibromophenyl)iodanium chloride CAS No. 189084-55-7

Bis(2,4-dibromophenyl)iodanium chloride

Cat. No. B1514510
CAS RN: 189084-55-7
M. Wt: 632.1 g/mol
InChI Key: OSEJOCMEIURGJS-UHFFFAOYSA-M
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Description

Bis(2,4-dibromophenyl)iodanium chloride is a chemical compound with the molecular formula C₁₂H₈Br₂ICl . It belongs to the class of iodonium salts and contains two 2,4-dibromophenyl groups attached to an iodine atom. These compounds are often used as reagents in organic synthesis and photoinitiators in polymerization reactions .


Synthesis Analysis

The synthesis of Bis(2,4-dibromophenyl)iodanium chloride involves the reaction between 2,4-dibromophenyl iodide and a suitable iodine source. The reaction typically occurs in an organic solvent, and the resulting product is purified through recrystallization or column chromatography. Detailed synthetic procedures can be found in the literature .


Molecular Structure Analysis

The molecular structure of Bis(2,4-dibromophenyl)iodanium chloride consists of two 2,4-dibromophenyl groups bonded to an iodine atom. The chloride ion balances the charge. The compound adopts a planar geometry due to resonance effects within the phenyl rings. The bond angles and distances can be analyzed using computational methods or X-ray crystallography .

Mechanism of Action

The compound’s mechanism of action primarily involves its role as a photoinitiator. Upon exposure to UV or visible light, it undergoes homolytic cleavage, generating iodine radicals. These radicals initiate polymerization reactions by abstracting hydrogen atoms from monomers or activating other photoredox processes .

properties

IUPAC Name

bis(2,4-dibromophenyl)iodanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br4I.ClH/c13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16;/h1-6H;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSEJOCMEIURGJS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)[I+]C2=C(C=C(C=C2)Br)Br.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br4ClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90774142
Record name Bis(2,4-dibromophenyl)iodanium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90774142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

632.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2,4-dibromophenyl)iodanium chloride

CAS RN

189084-55-7
Record name Bis(2,4-dibromophenyl)iodanium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90774142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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